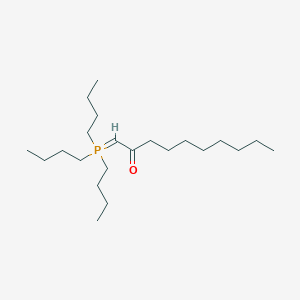
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one is a specialized organophosphorus compound known for its unique reactivity and applications in organic synthesis. This compound is characterized by the presence of a phosphanylidene group, which imparts distinct chemical properties that make it valuable in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one typically involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. One common method is the Wittig reaction, where tributylphosphine reacts with a carbonyl compound to form the desired phosphanylidene product. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphanylidene intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation or chromatography, and quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphanylidene group under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanylidene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes and other unsaturated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one involves the formation of a phosphanylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, the phosphanylidene intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism.
Vergleich Mit ähnlichen Verbindungen
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one can be compared with other similar compounds, such as:
(Tributylphosphoranylidene)acetonitrile: Known for its use in Wittig reactions to form nitriles.
1-(Triphenylphosphoranylidene)propan-2-one: Used in organic synthesis for the formation of alkenes and other unsaturated compounds.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable phosphanylidene intermediates, which can be utilized in a variety of chemical transformations.
Eigenschaften
CAS-Nummer |
60886-61-5 |
|---|---|
Molekularformel |
C22H45OP |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
1-(tributyl-λ5-phosphanylidene)decan-2-one |
InChI |
InChI=1S/C22H45OP/c1-5-9-13-14-15-16-17-22(23)21-24(18-10-6-2,19-11-7-3)20-12-8-4/h21H,5-20H2,1-4H3 |
InChI-Schlüssel |
WQULCOBOCZRJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

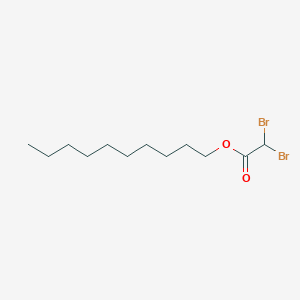
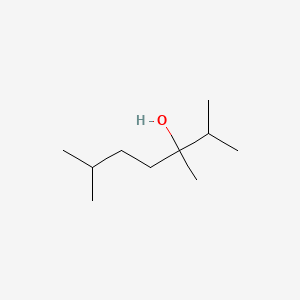
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
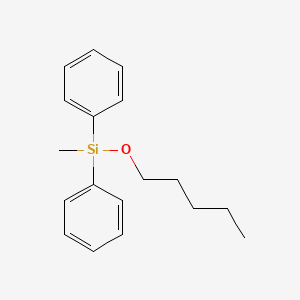
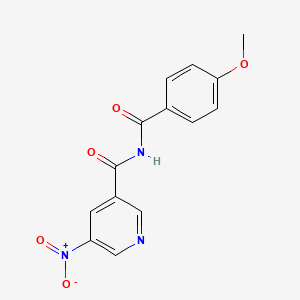
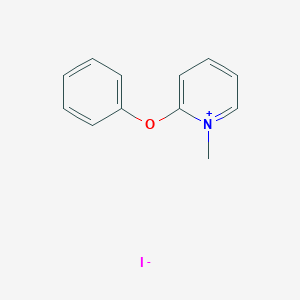

![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

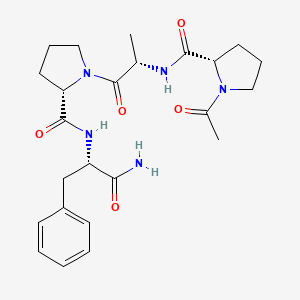
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
